molecular formula C8H5ClN2O4S B2598015 5-nitro-1H-indole-3-sulfonyl chloride CAS No. 132744-99-1

5-nitro-1H-indole-3-sulfonyl chloride

Cat. No. B2598015
M. Wt: 260.65
InChI Key: VGKGKKNGEOHQKM-UHFFFAOYSA-N
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Patent
US06924304B2

Procedure details

A solution of chlorosulfonic acid (3 mL, 45 mmol) and Na2SO4 (700 mg, 4.9 mmol) in dichloromethane (30 mL) was treated dropwise with a solution of 5-nitroindole (800 mg, 4.9 mmol) in dichloromethane (20 mL) over 1 hour, stirred for another 30 minures, and decanted to provide a thick brown oil. The oil was slowly treated with water (20 mL), stirred for 10 minutes, filtered, and dried in a vacuum oven to provide 651 mg of the desired product.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[O-]S([O-])(=O)=O.[Na+].[Na+].[N+:13]([C:16]1[CH:17]=[C:18]2[C:22](=[CH:23][CH:24]=1)[NH:21][CH:20]=[CH:19]2)([O-:15])=[O:14].O>ClCCl>[N+:13]([C:16]1[CH:17]=[C:18]2[C:22](=[CH:23][CH:24]=1)[NH:21][CH:20]=[C:19]2[S:2]([Cl:1])(=[O:5])=[O:3])([O-:15])=[O:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
700 mg
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
800 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for another 30 minures
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
to provide a thick brown oil
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=CNC2=CC1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 651 mg
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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